N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) in dry toluene . The reaction mixture is heated to reflux for several hours, followed by cooling and dilution with dichloromethane (DCM). The product is then purified through crystallization or chromatography.
Chemical Reactions Analysis
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its antimicrobial activity by inhibiting the biosynthesis of bacterial lipids and other essential components . Its anticancer activity is thought to be mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide can be compared with other thiazole derivatives, such as:
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: This compound has a similar structure but lacks the ethanesulfonyl group, which may result in different biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This derivative has a bromophenyl group instead of a chlorophenyl group, which can influence its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of both chlorophenyl and ethanesulfonyl groups, which contribute to its distinct biological activities.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGURRDIAQWTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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